Diethyl (5-{[(furan-2-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate
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Overview
Description
Diethyl (5-{[(furan-2-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of furan, thiophene, and oxazole rings These heterocyclic structures are known for their diverse chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5-{[(furan-2-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate typically involves multi-step reactions that incorporate the formation of each heterocyclic ring followed by their coupling. Common synthetic routes include:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Thiophene Ring: The Gewald reaction is often employed, where a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester forms the thiophene ring.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with amides.
Coupling Reactions: The final step involves coupling these heterocyclic rings with a phosphonate group under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Diethyl (5-{[(furan-2-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Diethyl (5-{[(furan-2-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Diethyl (5-{[(furan-2-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid, used in industrial applications.
Oxazole Derivatives: Compounds like oxazolone, used in organic synthesis and as intermediates in pharmaceuticals.
Uniqueness
Diethyl (5-{[(furan-2-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate is unique due to its combination of three different heterocyclic rings and a phosphonate group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H19N2O5PS |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-N-(furan-2-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C16H19N2O5PS/c1-3-21-24(19,22-4-2)16-15(17-11-12-7-5-9-20-12)23-14(18-16)13-8-6-10-25-13/h5-10,17H,3-4,11H2,1-2H3 |
InChI Key |
YHWUQZMWCGZQCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=CS2)NCC3=CC=CO3)OCC |
Origin of Product |
United States |
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